(5Z)-2-(3-chlorophenyl)-5-(3-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5Z)-2-(3-chlorophenyl)-5-(3-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a synthetic organic compound that belongs to the class of thiazolotriazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(3-chlorophenyl)-5-(3-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves the condensation of appropriate thiazole and triazole derivatives under specific reaction conditions. Common reagents used in the synthesis include chlorinated and fluorinated benzaldehydes, thioamides, and hydrazines. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-(3-chlorophenyl)-5-(3-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the halogenated aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-2-(3-chlorophenyl)-5-(3-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Studies may focus on its interaction with biological targets and its effects on cellular processes.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Researchers may study its efficacy and safety as a drug candidate for treating various diseases.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5Z)-2-(3-chlorophenyl)-5-(3-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on its binding affinity, molecular interactions, and pathways involved are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (5Z)-2-(3-chlorophenyl)-5-(3-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one include other thiazolotriazole derivatives with different substituents on the aromatic rings. Examples include:
- (5Z)-2-(3-chlorophenyl)-5-(4-methylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- (5Z)-2-(3-chlorophenyl)-5-(2-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. Its combination of chlorophenyl and fluorobenzylidene groups may result in unique interactions with molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H9ClFN3OS |
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Molecular Weight |
357.8 g/mol |
IUPAC Name |
(5Z)-2-(3-chlorophenyl)-5-[(3-fluorophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C17H9ClFN3OS/c18-12-5-2-4-11(9-12)15-20-17-22(21-15)16(23)14(24-17)8-10-3-1-6-13(19)7-10/h1-9H/b14-8- |
InChI Key |
HCOHYASMBFLGFQ-ZSOIEALJSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC(=CC=C4)Cl)S2 |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=C2C(=O)N3C(=NC(=N3)C4=CC(=CC=C4)Cl)S2 |
Origin of Product |
United States |
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